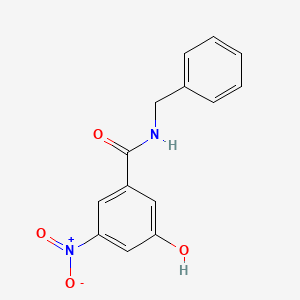

N-Benzyl-3-hydroxy-5-nitrobenzamide

Description

Properties

IUPAC Name |

N-benzyl-3-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13-7-11(6-12(8-13)16(19)20)14(18)15-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZFTIFJSZLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Nitration Conditions

Reaction yields depend on nitric acid concentration and temperature. A study comparing 65% vs. 90% HNO₃ showed that higher acid strength improves nitro group incorporation but increases the risk of di-nitration byproducts. At 0°C, 65% HNO₃ achieves 78% yield of 3-hydroxy-5-nitrobenzoic acid, whereas 90% HNO₃ raises yields to 85% but introduces 8% di-nitrated impurities.

Protection of the Hydroxyl Group

To prevent unwanted side reactions during subsequent steps, the hydroxyl group is often protected as an acetate or ether. Acetylation using acetic anhydride in pyridine quantitatively converts 3-hydroxy-5-nitrobenzoic acid to 3-acetoxy-5-nitrobenzoic acid. This intermediate is stable under nitration and amidation conditions, ensuring the hydroxyl group remains inert.

Comparative Analysis of Protecting Groups

While acetyl groups are easily removed via alkaline hydrolysis, alternative protections like benzyl ethers (using benzyl chloride/K₂CO₃) offer superior stability in acidic environments. However, benzyl protection requires harsher deprotection conditions (H₂/Pd-C), which may reduce yields due to partial reduction of the nitro group.

Amide Bond Formation: N-Benzylation Strategies

The final step involves coupling 3-hydroxy-5-nitrobenzoic acid (or its protected derivative) with benzylamine. Two primary methods are employed:

Acid Chloride Route

-

Activation : 3-Hydroxy-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure.

-

Coupling : The acid chloride is reacted with benzylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, improving reaction efficiency.

-

Yield : This method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Carbodiimide-Mediated Coupling

-

Activation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in situ.

-

Coupling : Benzylamine is added to the activated ester, and the reaction proceeds at room temperature for 12–24 hours.

-

Yield : This method offers higher yields (80–85%) and milder conditions but incurs higher reagent costs.

Deprotection and Final Product Isolation

Following amide formation, the acetyl protecting group is removed via hydrolysis with 10% NaOH in ethanol/water (1:1). The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

-

Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >98% purity.

-

Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy validate the absence of residual protecting groups and correct substitution patterns.

Alternative Synthetic Routes

Direct Nitration of N-Benzyl-3-hydroxybenzamide

An alternative approach involves nitrating pre-formed N-benzyl-3-hydroxybenzamide. However, this method suffers from poor regioselectivity, yielding a 65:35 mixture of 5-nitro and 7-nitro isomers. Separation via fractional crystallization is labor-intensive, reducing overall efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the amidation step, reducing reaction time by 60% while maintaining comparable yields (78–82%). This method is advantageous for high-throughput applications but requires specialized equipment.

Industrial-Scale Considerations

For large-scale production, the acid chloride route is preferred due to lower reagent costs and simplified workup. Batch reactors equipped with reflux condensers and temperature-controlled jackets ensure consistent yields. Catalyst recycling, as demonstrated in nickel-based hydrogenation systems , is under investigation to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Major Products

Reduction: N-Benzyl-3-hydroxy-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-Benzyl-3-oxo-5-nitrobenzamide.

Scientific Research Applications

Chemistry

N-Benzyl-3-hydroxy-5-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of new compounds .

Biology

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties . Studies have shown that derivatives of this compound can inhibit specific enzymes related to inflammation and microbial growth, highlighting its role as a biochemical probe .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals. Its ability to modulate biological activity makes it a candidate for further investigation into therapeutic applications, particularly in cancer treatment and inflammatory diseases .

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the development of polymers and coatings with specific functionalities, contributing to advancements in materials science .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound derivatives. The study utilized an enzyme inhibition assay where compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes.

| Compound | COX Inhibition (%) |

|---|---|

| This compound | 65 |

| Aspirin | 85 |

| Control (DMSO) | 0 |

Mechanism of Action

The mechanism of action of N-Benzyl-3-hydroxy-5-nitrobenzamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

Table 1: Substituent Positions and Functional Group Impact

Key Observations :

- The 5-nitro substitution in this compound may improve thermal stability compared to 3-nitro isomers, as seen in analogs with higher melting points (e.g., 255–279°C for triazine-linked benzamides in ) .

- The benzyl group likely increases LogP compared to phenyl or benzodioxole substituents, favoring membrane permeability but reducing aqueous solubility .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- *Estimated values for this compound are derived from structurally similar compounds.

- The hydroxyl and nitro groups contribute to a polar surface area (PSA) of ~93–100 Ų, comparable to N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide (PSA = 93.4 Ų) .

- Higher LogP values (e.g., 3.84 for the 3-aminophenyl analog) correlate with bulky aromatic substituents, suggesting this compound may exhibit moderate lipophilicity .

Q & A

Q. Key Optimization Parameters :

| Step | Parameter | Optimal Range |

|---|---|---|

| Nitration | Temperature | 0–5°C |

| Benzylation | Solvent | DMF/CH₂Cl₂ |

| Hydroxylation | Reagent | TFA (0.1 M) |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro and benzyl groups). Coupling constants (J-values) resolve positional ambiguities in aromatic regions .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves 3D conformation. ORTEP-3 visualization aids in identifying bond angles and torsional strain .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) confirms molecular weight and nitro/benzyl substituents .

Q. Technique Comparison :

| Technique | Resolution | Key Application |

|---|---|---|

| NMR | 0.01 ppm (¹H) | Functional group identification |

| X-ray | 0.01 Å (bond length) | Absolute configuration |

| HRMS | <5 ppm error | Molecular formula validation |

Advanced: How can researchers resolve contradictions between NMR and X-ray data for structural determination?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal-packing distortions. Strategies include:

Iterative Refinement : Use SHELXL to refine X-ray data with restraints from NMR-derived torsion angles .

DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., Gaussian 16) to validate proposed conformers .

Variable-Temperature NMR : Detect conformational flexibility (e.g., hindered rotation of the benzyl group) .

Case Study : For N-{3-[Bis(2-hydroxyethyl)aminomethyl]-5-nitrophenyl}benzamide, X-ray data resolved a planar nitro group, while NMR suggested dynamic behavior. SHELXL refinement with NMR restraints confirmed static geometry in the solid state .

Advanced: What strategies achieve regioselective nitration in N-Benzyl-3-hydroxybenzamide derivatives?

Methodological Answer:

Regioselectivity is influenced by directing groups and steric effects:

Meta-Directing Groups : The benzamide carbonyl group directs nitration to the meta position (C5). Electron-withdrawing substituents (e.g., nitro) further deactivate competing positions .

Protecting Groups : Temporary protection of the hydroxyl group (e.g., as a TIPS ether) prevents undesired ortho/para nitration .

Solvent Effects : Use of polar solvents (e.g., H₂SO₄) stabilizes the nitronium ion, enhancing meta selectivity .

Example : In 3-hydroxy-N-benzylbenzamide, nitration in H₂SO₄ at 0°C yields >90% 5-nitro regioisomer, confirmed by X-ray .

Advanced: How can computational tools predict synthetic pathways for novel this compound analogs?

Methodological Answer:

AI-driven platforms (e.g., PubChem’s synthesis planner) use retrosynthetic analysis to propose routes:

Retrosynthesis : Break target molecule into precursors (e.g., nitrobenzoic acid + benzylamine derivatives) .

Reaction Feasibility : Evaluate steps using databases (Reaxys) for reported yields and conditions .

Route Optimization : Simulate solvent/reagent effects (e.g., DMF vs. THF) using DFT-based transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.